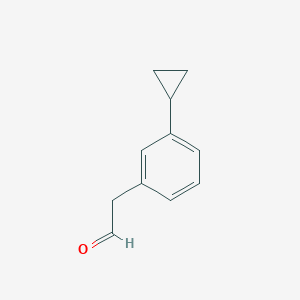

2-(3-Cyclopropylphenyl)acetaldehyde

説明

2-(3-Cyclopropylphenyl)acetaldehyde is a substituted acetaldehyde derivative featuring a cyclopropyl group attached to a phenyl ring at the meta-position, with an acetaldehyde moiety (-CH₂CHO) at the adjacent carbon. This compound’s structure combines the reactive aldehyde group with the strained cyclopropane ring, which may influence its chemical stability, reactivity, and applications.

Aldehydes like acetaldehyde are pivotal in organic synthesis, atmospheric chemistry, and industrial processes.

特性

分子式 |

C11H12O |

|---|---|

分子量 |

160.21 g/mol |

IUPAC名 |

2-(3-cyclopropylphenyl)acetaldehyde |

InChI |

InChI=1S/C11H12O/c12-7-6-9-2-1-3-11(8-9)10-4-5-10/h1-3,7-8,10H,4-6H2 |

InChIキー |

HKOCYFXZUFDAEA-UHFFFAOYSA-N |

正規SMILES |

C1CC1C2=CC=CC(=C2)CC=O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

2-(3-Cyclopropylphenyl)acetaldehyde can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3-cyclopropylbenzene with acetyl chloride, followed by reduction of the resulting ketone to the corresponding alcohol and subsequent oxidation to the aldehyde. The reaction conditions typically involve the use of a Lewis acid catalyst such as aluminum chloride for the acylation step, and reducing agents like lithium aluminum hydride for the reduction step.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalytic hydrogenation and oxidation processes can be optimized for large-scale production. The choice of solvents, temperature control, and reaction time are critical factors in achieving efficient production.

化学反応の分析

Types of Reactions

2-(3-Cyclopropylphenyl)acetaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Concentrated nitric acid for nitration, sulfuric acid for sulfonation, and halogens in the presence of a Lewis acid for halogenation.

Major Products Formed

Oxidation: 2-(3-Cyclopropylphenyl)acetic acid.

Reduction: 2-(3-Cyclopropylphenyl)ethanol.

Substitution: Various substituted derivatives depending on the substituent introduced.

科学的研究の応用

2-(3-Cyclopropylphenyl)acetaldehyde has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: It is used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Industry: Used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and fragrances.

作用機序

The mechanism of action of 2-(3-Cyclopropylphenyl)acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with amines, which are important intermediates in many biochemical reactions. The phenyl ring can participate in π-π interactions with aromatic amino acids in proteins, influencing their function. The cyclopropyl group can introduce steric hindrance, affecting the compound’s reactivity and binding affinity.

類似化合物との比較

Acetaldehyde (CH₃CHO)

Key Differences :

- Structure : Acetaldehyde lacks the cyclopropylphenyl group, making it smaller and more volatile (boiling point: 20.1°C) .

- Reactivity: The absence of aromatic and cyclopropyl groups in acetaldehyde simplifies its reactivity, favoring nucleophilic additions (e.g., forming imines or cyanohydrins). In contrast, the bulky cyclopropylphenyl group in 2-(3-Cyclopropylphenyl)acetaldehyde may sterically hinder such reactions .

- Applications : Acetaldehyde is used in acetic acid synthesis and as a precursor for plastics and resins, but its industrial use is declining due to toxicity concerns . The substituted derivative may serve niche roles in pharmaceuticals or agrochemicals due to its unique structure.

Malonaldehyde (OHC-CH₂-CHO)

Key Differences :

- Structure: Malonaldehyde is a dialdehyde, whereas this compound is monoaldehyde with an aromatic-cyclopropyl system.

- Reactivity : Malonaldehyde is prone to polymerization and degradation, requiring stabilization before use . The cyclopropylphenyl group in the target compound may enhance stability but reduce solubility in polar solvents.

- Applications : Malonaldehyde is primarily a research chemical, whereas the substituted acetaldehyde’s applications remain speculative without empirical data .

N-Cyclopropyl-2-(3-methoxyphenyl)acetamide (CAS 1090488-44-0)

Key Differences :

- Functional Group : This compound replaces the aldehyde group with an acetamide (-CH₂CONH-Cyclopropyl), altering its polarity and hydrogen-bonding capacity .

- Reactivity : The amide group reduces electrophilicity compared to the aldehyde, making it less reactive in condensation reactions. This highlights how functional group substitution impacts chemical behavior .

2-(Cyclopropylamino)-1-phenylethanol (CAS 4917-70-8)

Key Differences :

- Functional Group : This derivative contains an alcohol (-OH) and amine (-NH-) instead of an aldehyde, significantly altering its redox and acid-base properties .

- Applications : Such compounds are explored in medicinal chemistry, whereas aldehydes like this compound may serve as intermediates in synthesizing similar bioactive molecules .

Physical and Chemical Properties (Hypothetical Comparison)

*Estimates based on structural analogs due to lack of direct data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。